2-(Quinolin-3-yl)acetamide: A Strategic Scaffold for Pyrroloquinoline Alkaloids and Medicinal Chemistry
2-(Quinolin-3-yl)acetamide: A Strategic Scaffold for Pyrroloquinoline Alkaloids and Medicinal Chemistry
The following technical guide details the properties, synthesis, and application of 2-(Quinolin-3-yl)acetamide (CAS 21863-59-2).
CAS Number: 21863-59-2
Molecular Formula:
Executive Summary
2-(Quinolin-3-yl)acetamide is a critical heteroaromatic building block used primarily in the synthesis of complex alkaloids and pharmacologically active agents. Unlike simple quinoline derivatives, the acetamide side chain at the C3 position provides a unique handle for intramolecular cyclization reactions, making it an essential precursor for pyrrolo[2,3-b]quinolines and the total synthesis of the bradykinin antagonist Martinelline .
This guide outlines the physicochemical profile, validated synthesis protocols, and its application in high-value medicinal chemistry workflows.
Physicochemical Profile
The molecule features a planar quinoline ring system substituted at the 3-position with a polar acetamide group.[1] This structure imparts specific solubility and reactivity characteristics essential for handling.[1]
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 214 – 216 °C (Recrystallized from EtOAc/Isopropyl ether) |
| Solubility | Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water |
| pKa | ~3.18 (quinoline nitrogen), Amide proton is weakly acidic |
| Stability | Stable under standard conditions; sensitive to strong acids/bases (hydrolysis) |
| Reactivity | Nucleophilic attack at amide nitrogen; Electrophilic substitution on quinoline ring |
Synthesis Methodologies
For research and scale-up, two primary pathways are established. Method A is preferred for industrial scalability, while Method B is utilized when starting from the carboxylic acid derivative.[1]
Method A: Partial Hydrolysis of 3-Quinolineacetonitrile (Primary Route)
This method utilizes the commercially available 3-quinolineacetonitrile. Controlled hydrolysis stops at the amide stage without progressing to the carboxylic acid.[1]
Reagents: 3-Quinolineacetonitrile, Polyphosphoric Acid (PPA) or
Protocol:
-
Preparation: Charge a reaction vessel with 3-quinolineacetonitrile (1.0 eq).
-
Acid Addition: Add Polyphosphoric Acid (PPA) (approx. 10-15 eq by weight) pre-heated to 60°C.
-
Reaction: Stir the viscous mixture at 90–100°C for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of the nitrile spot.[1]
-
Quenching: Cool the mixture to 50°C and pour slowly onto crushed ice with vigorous stirring.
-
Neutralization: Adjust pH to ~8–9 using ammonium hydroxide (
) or saturated .[1] The product will precipitate.[1] -
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol or Ethyl Acetate/Isopropyl ether.[1]
Method B: Amidation of 3-Quinolineacetic Acid
Used when the acid form is the available feedstock.[1]
Reagents: 3-Quinolineacetic acid, Thionyl Chloride (
Protocol:
-
Activation: Reflux 3-quinolineacetic acid (1.0 eq) in
(5.0 eq) for 2 hours to form the acid chloride. Evaporate excess under vacuum.[1] -
Amidation: Dissolve the residue in dry Dichloromethane (DCM).
-
Addition: Add the DCM solution dropwise to a stirred, cooled (0°C) solution of concentrated aqueous ammonia (excess).
-
Workup: Stir at room temperature for 1 hour. Filter the precipitate or extract with DCM/MeOH (9:1).[1]
-
Drying: Dry organic layer over
, concentrate, and recrystallize.
Application Workflows: The Martinelline Pathway
The most significant application of CAS 21863-59-2 is its role as a precursor for the pyrrolo[2,3-b]quinoline core, found in the non-peptide bradykinin antagonist Martinelline .
Mechanism: Radical Cyclization
The acetamide side chain undergoes a radical-mediated or Pummerer-type cyclization to fuse a pyrrole ring onto the quinoline scaffold.
Figure 1: Synthetic workflow transforming the nitrile precursor into the bioactive pyrroloquinoline core via the acetamide intermediate.
Biological Context: Kinase & Receptor Modulation
Beyond alkaloid synthesis, 3-substituted quinoline acetamides are investigated for:
-
Kinase Inhibition: The planar quinoline ring mimics ATP, allowing the amide tail to interact with the hinge region of kinases (e.g., GSK-3
, CDK). -
TSPO Ligands: Structural analogs are explored as ligands for the Translocator Protein (18 kDa), a biomarker for neuroinflammation.[1]
Safety & Handling (SDS Summary)
Signal Word: Warning
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Handle powder in a fume hood to avoid inhalation.[1]
-
Storage: Store in a cool, dry place (2-8°C recommended) away from strong oxidizers.
References
-
Synthesis of Condensed Heterocyclic Compounds. European Patent EP0585913A2.[1] Describes the synthesis and characterization of 3-quinolineacetamide as an intermediate.
-
Radical Reaction for Pyrroloquinoline Synthesis. Tetrahedron, 2007.[1] Details the use of quinoline-3-acetamide derivatives in the total synthesis of Martinelline.
-
2-(Quinolin-3-yl)acetic acid (Precursor Data). ChemicalBook.[1] Provides physical property data for the carboxylic acid precursor.
-
Biological Activity of Quinoline Derivatives. Bioorganic & Medicinal Chemistry, 2019.[1][4] Discusses the pharmacological scope of 3-substituted quinoline scaffolds.
